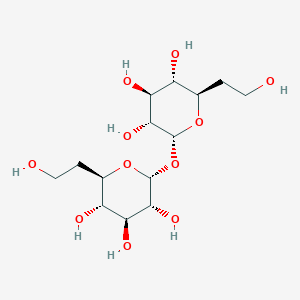
6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside, also known as raffinose, is a trisaccharide composed of galactose, glucose, and fructose. It is commonly found in many plants and is known for its sweet taste. Raffinose has been studied extensively due to its potential applications in various fields, including food, medicine, and agriculture.
Aplicaciones Científicas De Investigación
Raffinose has been studied extensively for its potential applications in various fields. In food, it is commonly used as a sweetener and a bulking agent. In medicine, it has been studied for its potential therapeutic effects, including its ability to improve gut health and reduce inflammation. In agriculture, it has been studied for its potential use as a prebiotic to improve animal health and growth.
Mecanismo De Acción
Raffinose works by selectively promoting the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus. These bacteria help to improve gut health by reducing inflammation, improving nutrient absorption, and enhancing immune function.
Biochemical and Physiological Effects:
Raffinose has been shown to have several biochemical and physiological effects, including its ability to improve gut health, reduce inflammation, and enhance immune function. It has also been shown to have prebiotic effects, promoting the growth of beneficial bacteria in the gut.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Raffinose has several advantages for lab experiments, including its availability, low cost, and ease of use. However, it also has some limitations, including its potential to interfere with certain assays and its variability in purity and composition.
Direcciones Futuras
There are several future directions for research on 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside, including its potential use as a therapeutic agent for gut health and inflammation, its use as a prebiotic in animal agriculture, and its potential application in the development of functional foods. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Conclusion:
Raffinose is a trisaccharide with potential applications in various fields, including food, medicine, and agriculture. It has been studied extensively for its ability to improve gut health, reduce inflammation, and enhance immune function. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential applications of this compound and its mechanisms of action.
Métodos De Síntesis
Raffinose can be synthesized through various methods, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Enzymatic hydrolysis involves the use of enzymes to break down complex sugars into simpler ones. Chemical synthesis involves the use of chemical reactions to create 6-Deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside from its constituent sugars. Microbial fermentation involves the use of microorganisms to produce this compound from simpler sugars.
Propiedades
Número CAS |
129729-05-1 |
|---|---|
Fórmula molecular |
C14H26O11 |
Peso molecular |
370.35 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(2-hydroxyethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(2-hydroxyethyl)oxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C14H26O11/c15-3-1-5-7(17)9(19)11(21)13(23-5)25-14-12(22)10(20)8(18)6(24-14)2-4-16/h5-22H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
BHOTZHLVAUACCY-LOUZWEESSA-N |
SMILES isomérico |
C(CO)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCO)O)O)O)O)O)O |
SMILES |
C(CO)C1C(C(C(C(O1)OC2C(C(C(C(O2)CCO)O)O)O)O)O)O |
SMILES canónico |
C(CO)C1C(C(C(C(O1)OC2C(C(C(C(O2)CCO)O)O)O)O)O)O |
Sinónimos |
6-deoxy-gluco-heptopyranosyl 6-deoxy-gluco-heptopyranoside GHGH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



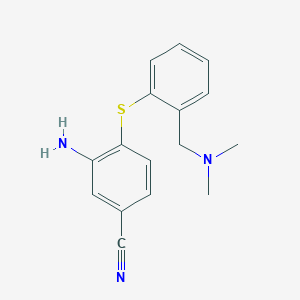
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)
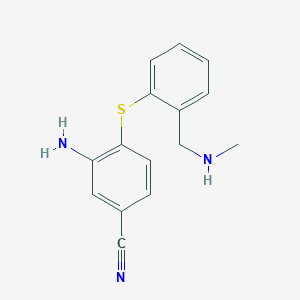


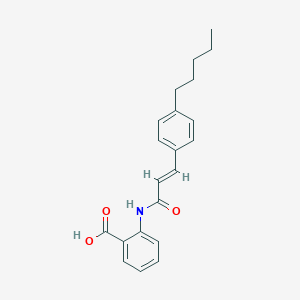
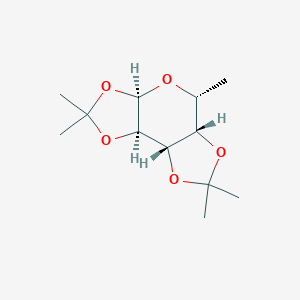

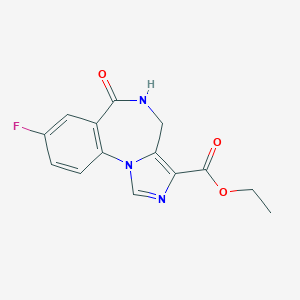
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
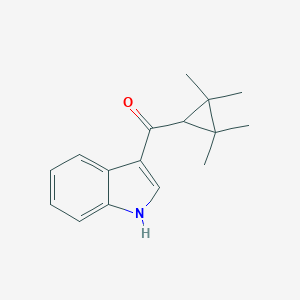
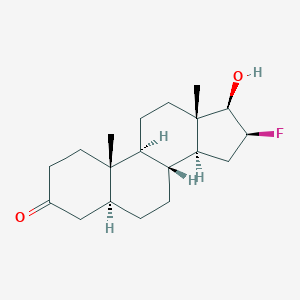
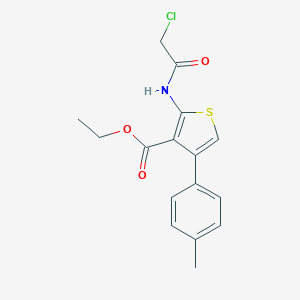
![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)